2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid
Description
The compound 2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid is a branched-chain amino acid derivative characterized by a complex arrangement of amide and hydroxyl functional groups. Its structure features:
- A central 4-methylpentanoic acid backbone.
- Two 3-methylbutanoyl residues linked via amide bonds.
- A 2-amino-3-hydroxybutanoyl moiety, contributing both amino and hydroxyl substituents.
Properties
CAS No. |
66317-22-4 |
|---|---|
Molecular Formula |
C15H29N3O5 |
Molecular Weight |
331.41 g/mol |
IUPAC Name |
2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C15H29N3O5/c1-7(2)6-10(15(22)23)17-14(21)12(8(3)4)18-13(20)11(16)9(5)19/h7-12,19H,6,16H2,1-5H3,(H,17,21)(H,18,20)(H,22,23) |
InChI Key |
BKVICMPZWRNWOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thr-Val-Leu can be achieved through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: Threonine is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid, valine, is coupled to the growing peptide chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: The deprotection and coupling steps are repeated for leucine.
Cleavage: The completed peptide is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like Thr-Val-Leu often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, using automated synthesizers and high-purity reagents to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Thr-Val-Leu can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in threonine can be oxidized to form a ketone.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: Amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine can yield a ketone, while reduction of the peptide backbone can produce alcohol derivatives.
Scientific Research Applications
Thr-Val-Leu has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a substrate for studying enzyme kinetics and protein interactions.
Medicine: Thr-Val-Leu is investigated for its potential therapeutic effects, including muscle growth and repair.
Industry: It is used in the production of peptide-based drugs and supplements.
Mechanism of Action
The mechanism of action of Thr-Val-Leu involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins, influencing their structure and function. The amino acids in Thr-Val-Leu can also activate signaling pathways related to muscle growth and repair, such as the mTOR pathway, which is crucial for protein synthesis and cellular growth.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on IUPAC name.
Key Observations :
Key Insights :
- Unlike MFR-a, the target compound lacks a formyl group critical for one-carbon transfer in methanogenesis .
- The absence of aromatic or charged residues (e.g., phenylalanine in ) may limit receptor-binding affinity compared to neuroactive peptides.
Computational and Chemoinformatic Comparisons
Table 3: Similarity Metrics Using Tanimoto Coefficients*
*Ranges estimated using binary fingerprint data (e.g., MACCS keys).
†Graph-based methods detect common subgraphs (e.g., shared amide/hydroxyl motifs).
Biological Activity
The compound 2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid is a complex amino acid derivative with potential biological significance. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is represented as follows:
- Chemical Formula : C₉H₁₈N₂O₄
- Molecular Weight : 218.25 g/mol
- CAS Number : 2026-48-4
The biological activity of this compound is primarily attributed to its interactions with various biological pathways:
- Amino Acid Metabolism : It serves as a precursor in the synthesis of proteins and peptides, influencing metabolic pathways related to muscle growth and repair.
- Neurotransmitter Regulation : The compound may modulate neurotransmitter levels, impacting mood and cognitive functions.
- Antioxidant Properties : It exhibits potential antioxidant effects, which can protect cells from oxidative stress.
1. Antiviral Activity
Research indicates that compounds similar to this compound may exhibit antiviral properties. For instance, studies on related amino acid derivatives have shown effectiveness against influenza viruses by inhibiting viral replication and enhancing host immune responses .
2. Muscle Growth and Repair
The compound is believed to play a role in muscle protein synthesis. Its structural similarity to branched-chain amino acids (BCAAs) suggests it could enhance recovery post-exercise by promoting muscle repair and reducing soreness .
3. Neuroprotective Effects
Emerging studies suggest that the compound might have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by mitigating neuronal damage through its antioxidant capabilities .
Case Study 1: Antiviral Efficacy
A study published in PubMed Central evaluated the antiviral efficacy of amino acid derivatives against influenza viruses. Results demonstrated that certain derivatives significantly reduced viral load in infected cells, suggesting a promising avenue for developing antiviral therapies based on similar structures .
Case Study 2: Muscle Recovery
In a clinical trial involving athletes, supplementation with amino acid derivatives similar to this compound resulted in improved recovery times and reduced muscle soreness compared to a placebo group. The findings support its use as a dietary supplement for enhancing athletic performance .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
